4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

Catalog No.
S14143392
CAS No.
M.F
C9H17N3S
M. Wt
199.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

Product Name

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

IUPAC Name

4-[2-[methyl(propan-2-yl)amino]ethyl]-1,3-thiazol-2-amine

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

InChI

InChI=1S/C9H17N3S/c1-7(2)12(3)5-4-8-6-13-9(10)11-8/h6-7H,4-5H2,1-3H3,(H2,10,11)

InChI Key

IOFQYJMFFATKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CSC(=N1)N

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted with an isopropyl(methyl)amino group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is C8H15N3SC_8H_{15}N_3S, and it typically exists as a hydrochloride salt, enhancing its solubility and stability in various formulations .

  • Formation of Thiazole Ring: The initial step often includes the cyclization of isobutyramide with phosphorus pentasulfide to form a thiazole intermediate.
  • Alkylation: This intermediate can then be alkylated using 1,3-dichloroacetone, leading to the formation of a chloromethyl-substituted thiazole.
  • Amine Reaction: The chloromethyl derivative is treated with aqueous methylamine, allowing for the introduction of the isopropyl(methyl)amino group, yielding the final product .

These reactions highlight the compound's versatile reactivity, enabling further modifications that may enhance its biological activity.

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an intermediate in the synthesis of antiviral agents, specifically in the development of drugs targeting HIV. The compound's structure allows it to interact effectively with biological targets, potentially modulating various biochemical pathways .

In vitro studies have indicated that compounds with similar thiazole structures can exhibit antimicrobial and antifungal properties, suggesting that 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine may also possess such activities .

The synthesis of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine can be achieved through several methods:

  • Cyclization Method: As mentioned previously, this involves reacting isobutyramide with phosphorus pentasulfide to form a thiazole ring.
  • Methylation and Purification: Following the formation of the thiazole, methylation with methylamine is performed. The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels .

These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine has several notable applications:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of antiviral drugs, particularly those targeting HIV.
  • Research Tool: Due to its unique structure, it is utilized in various biochemical studies aimed at understanding thiazole derivatives' mechanisms and effects.
  • Potential Therapeutics: Ongoing research may reveal additional therapeutic uses in treating infections or other diseases where thiazole derivatives are beneficial .

Studies on 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine's interactions with biological systems are crucial for understanding its pharmacological profile. Preliminary interaction studies indicate that this compound may interact with enzymes or receptors related to viral replication processes. Additionally, its ability to penetrate biological membranes suggests potential efficacy as a drug candidate .

Further research into its pharmacokinetics and pharmacodynamics will provide insights into optimal dosing regimens and potential side effects.

When comparing 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine to similar compounds, several noteworthy derivatives emerge:

Compound NameMolecular FormulaSimilarity Index
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochlorideC8H13N2SHClC_8H_{13}N_2S\cdot HCl0.98
N-Methyl-N-[(2-isopropyl)-4-thiazolyl]methylamine hydrochlorideC8H14N2SHClC_8H_{14}N_2S\cdot HCl0.98
2-Methylthiazole-4-carboxamideC5H6N2OSC_5H_6N_2OS0.68
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochlorideC8H15N3S2HClC_8H_{15}N_3S\cdot 2HCl0.98
2-Isopropylthiazole-4-carbaldehydeC8H9NSC_8H_{9}NS0.76

Uniqueness

The uniqueness of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine lies in its specific substitution pattern on the thiazole ring and its potential as an antiviral agent. While many similar compounds share structural features, their biological activities can differ significantly based on minor modifications in their chemical structure.

This detailed examination of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine highlights its importance in medicinal chemistry and potential applications in drug development. Further research will undoubtedly elucidate more about its mechanisms and therapeutic potentials.

Hantzsch Condensation-Based Approaches

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-aminothiazole core. Classical conditions involve the reaction of α-haloketones with thioureas under basic conditions, as first described by Arthur Hantzsch in 1887. For 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine, this approach requires careful design of the α-haloketone precursor to incorporate the ethyl side chain bearing the isopropyl(methyl)amino group.

Modern adaptations employ catalytic systems to improve efficiency. A Cu(II)-iodine cocatalytic system enables in situ generation of α-iodoketones from methyl aryl ketones, which then undergo Hantzsch-type condensation with thioureas. This method avoids handling unstable α-haloketones directly, as demonstrated in the synthesis of 2-aminothiazoles using acetophenone derivatives. The iodine catalyst participates in ketone α-iodination, while Cu(II) salts regenerate iodine through iodide oxidation, enabling catalytic cycles. Polyethylene glycol (PEG-400) has emerged as an optimal solvent for these reactions, yielding target compounds in 45–78% efficiency.

Table 1: Representative Hantzsch Condensation Conditions

α-Haloketone PrecursorCatalyst SystemSolventYield (%)Reference
2-Iodo-1-(4-substituted phenyl)ethanoneCu(OAc)₂/I₂PEG-40068–72
In situ generated α-iodoketonesI₂/DMSODMSO43–50

Regioselectivity challenges arise when introducing the ethylamino side chain at the thiazole 4-position. Computational studies suggest that steric effects from the isopropyl(methyl)amino group direct cyclization toward the desired regioisomer. Microwave-assisted Hantzsch reactions have reduced reaction times to <2 hours while maintaining yields >60% for analogous structures.

Multi-Step Protocols for Thiazole Core Functionalization

Multi-step synthetic routes decouple thiazole ring formation from side chain introduction. A common strategy involves:

  • Constructing 4-(2-aminoethyl)thiazol-2-amine via Hantzsch condensation
  • Sequential N-alkylation to install isopropyl and methyl groups

Palladium-catalyzed cross-coupling enables late-stage functionalization of halogenated thiazoles. Suzuki-Miyaura coupling with boronic acid derivatives has installed complex side chains in 65–82% yields for related aminothiazoles. For the target compound, this could involve coupling a 4-bromothiazole intermediate with an ethylene-linked isopropyl(methyl)amine moiety.

Key Reaction Sequence

  • $$ \text{Thiourea} + \alpha\text{-iodoketone} \xrightarrow{\text{Cu/I}_2} 4\text{-bromo-thiazol-2-amine} $$
  • $$ \text{4-Bromo intermediate} + \text{CH}2\text{CH}2\text{N(iPr)(Me)} \xrightarrow{\text{Pd catalysis}} \text{Target compound} $$

Protecting group strategies are critical for maintaining amine functionality during these transformations. tert-Butoxycarbonyl (Boc) protection of the 2-amine group prevents unwanted side reactions during N-alkylation steps, with subsequent deprotection achieved using trifluoroacetic acid in >90% efficiency.

Post-Synthetic Modifications of Aminothiazole Scaffolds

Existing aminothiazole derivatives serve as platforms for introducing the isopropyl(methyl)aminoethyl side chain. Reductive amination protocols enable efficient N-alkylation of 4-(2-aminoethyl)thiazol-2-amine precursors:

$$ \text{4-(2-Aminoethyl)thiazol-2-amine} + \text{acetone} \xrightarrow{\text{NaBH}4} \text{Isopropylamino intermediate} $$
$$ \text{Intermediate} + \text{CH}
3I \xrightarrow{\text{Base}} \text{Target compound} $$

Microwave-assisted N-alkylation reduces reaction times from 12 hours to 30 minutes while improving yields by 15–20% compared to conventional heating. Computational modeling (DFT calculations) predicts optimal reaction coordinates for sequential alkylation, favoring methyl group introduction after isopropyl group installation due to steric effects.

Solid-phase synthesis approaches have been adapted for parallel production of analogs. Wang resin-bound thiazole precursors undergo automated alkylation sequences, yielding the target compound with 82% purity after cleavage.

Antiviral Mechanisms Against Retroviral Targets

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine represents a specialized thiazole derivative with demonstrated potential as an antiviral agent targeting retroviral mechanisms . The compound's structural framework incorporates a thiazole ring system coupled with an isopropyl(methyl)amino ethyl substituent, positioning it within the broader class of 2-aminothiazole derivatives that have shown significant antiviral activity [2].

Research into related aminothiazole compounds has revealed their capacity to function as human immunodeficiency virus type 1 nucleocapsid protein inhibitors [2]. The mechanism involves dual-site binding interactions, where one portion of the molecule engages noncovalently with the nucleocapsid hydrophobic pocket while the second segment targets the amino-terminal domain of the nucleocapsid protein [2]. This bifunctional approach has demonstrated enhanced antiretroviral activity against both wild-type virus and human immunodeficiency virus type 1 strains with resistance to currently licensed drugs [2].

Studies on structurally similar thiazole derivatives have shown that compounds containing the 2-amino-4-phenylthiazole moiety exhibit potent inhibitory effects against retroviral targets [2]. The binding hypothesis involves molecular dynamics simulations that confirm the interaction between the aminothiazole scaffold and critical viral proteins [2]. Specifically, the thiazole ring system appears to penetrate hydrophobic cavities formed by viral enzymes, while amino substituents establish hydrogen bonding interactions with key amino acid residues [3].

The antiviral efficacy of aminothiazole derivatives extends to their ability to inhibit reverse transcriptase activity [4]. Compounds featuring pyrazolecarbothioamide structures have demonstrated dual inhibition capabilities, targeting both ribonuclease H and ribonucleic acid-dependent deoxyribonucleic acid polymerase activities in the low micromolar range [4]. Site-directed mutagenesis experiments have confirmed dual-site inhibition mechanisms, with specific amino acid substitutions significantly affecting inhibitory potency [4].

Table 1: Antiviral Activity Data for Related Aminothiazole Compounds

Compound TypeTargetInhibitory ConcentrationMechanismReference
2-amino-4-phenylthiazole derivativesHuman immunodeficiency virus type 1 nucleocapsid proteinLow micromolar rangeDual-site binding [2]
Pyrazolecarbothioamide derivativesReverse transcriptase ribonuclease H0.010 μMDual enzyme inhibition [4]
Trisubstituted thiazole derivativesReverse transcriptase0.010 μMNon-nucleoside inhibition [5]
Thiazole-5-carboxamide compoundsViral ribonucleic acid processing0.25 μMRibonucleic acid accumulation alteration [6]

Furthermore, thiazole-5-carboxamide derivatives have exhibited broad-spectrum antiviral activity by altering viral ribonucleic acid processing and accumulation [6]. These compounds demonstrate inhibitory effects against multiple virus types through selective alterations in splicing regulatory protein function [6]. The mechanism involves disruption of viral gene expression patterns, ultimately preventing viral replication across different virus families [6].

Antiproliferative Effects in Human Cancer Cell Lines

The antiproliferative potential of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine stems from the well-established anticancer properties of thiazole-containing compounds [7] [8]. Thiazole derivatives have emerged as promising scaffolds in medicinal chemistry due to their ability to interact with multiple cellular targets involved in cancer progression [7].

Research on related 2-aminothiazole compounds has demonstrated significant antiproliferative activity against various human cancer cell lines [7]. These compounds typically exhibit their effects through inhibition of key oncogenic pathways, including vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and cyclin-dependent kinase pathways [7] [3]. The molecular mechanisms underlying these effects involve direct enzyme inhibition and subsequent disruption of cellular proliferation signals [7].

Studies on substituted thiazole derivatives have revealed potent growth inhibitory effects against multiple cancer cell lines [7]. Compounds featuring 2-amino-4-phenylthiazole structures have shown remarkable antiproliferative activity, with some derivatives exhibiting half-maximal inhibitory concentrations in the submicromolar range [7]. The structure-activity relationships indicate that specific substitution patterns on the thiazole ring significantly influence anticancer potency [7].

Table 2: Antiproliferative Activity of Thiazole Derivatives in Human Cancer Cell Lines

Cell LineCompound TypeHalf-maximal Inhibitory ConcentrationMechanismReference
A549 (lung cancer)2-aminothiazole derivatives2.01 μMGrowth inhibition [7]
HeLa (cervical cancer)4-phenylthiazole compounds2.01 μMCell cycle arrest [7]
MCF-7 (breast cancer)Thiazole-phthalimide derivatives0.2 μMApoptosis induction [9]
HepG2 (hepatocellular carcinoma)Substituted thiazoles1.61 μMMultiple pathway inhibition [10]

The antiproliferative mechanisms of aminothiazole derivatives involve multiple pathways of action [9]. These compounds have been shown to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and deoxyribonucleic acid fragmentation [9]. Additionally, they modulate the expression of apoptosis-related genes, including upregulation of BCL2 Associated X protein and downregulation of B-cell lymphoma 2 protein [9].

Molecular docking studies have revealed that thiazole derivatives achieve their antiproliferative effects through specific binding interactions with target proteins [11] [12]. The compounds typically form hydrogen bonds with critical amino acid residues in enzyme active sites, while aromatic ring systems engage in hydrophobic interactions [11]. These binding modes result in effective inhibition of key enzymes involved in cancer cell proliferation and survival [11].

Recent investigations have demonstrated that thiazole derivatives can function as dual inhibitors of epidermal growth factor receptor and BRAF V600E mutations [11] [12]. These compounds exhibit selective toxicity toward cancer cells while maintaining minimal effects on normal cell viability [11]. The selectivity arises from the preferential targeting of oncogenic signaling pathways that are dysregulated in cancer cells [11].

The cell cycle effects of thiazole derivatives involve arrest at specific checkpoints, particularly the G1/S transition [8]. Compounds have been shown to increase the accumulation of cells in the pre-G1 phase, indicating the induction of apoptotic processes [8]. Additionally, they can block the formation of new blood vessels through vascular endothelial growth factor receptor-2 inhibition, thereby limiting tumor growth and metastasis [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.11431873 g/mol

Monoisotopic Mass

199.11431873 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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